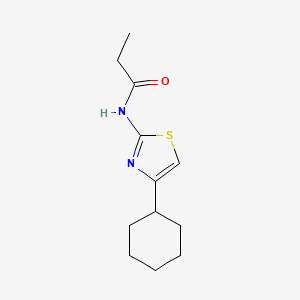

![molecular formula C18H21N7O B6484032 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine CAS No. 2548987-38-6](/img/structure/B6484032.png)

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine” is a heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . This compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery and development, has been studied .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine:

Anticancer Activity

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The triazolo[4,3-b]pyridazine moiety is known for its anticancer properties, making it a promising candidate for developing new cancer therapies .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a valuable lead compound for new antibiotics .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound’s structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This antioxidant property is crucial for preventing cellular damage and has applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrase, cholinesterase, and phosphodiesterase. These inhibitory effects are valuable in developing treatments for diseases like glaucoma, Alzheimer’s disease, and erectile dysfunction .

Antiviral Applications

The compound has shown promise in inhibiting viral replication, particularly in viruses like HIV and influenza. Its ability to interfere with viral enzymes and proteins makes it a potential candidate for antiviral drug development .

Cardiovascular Benefits

Research suggests that this compound can modulate cardiovascular functions, potentially offering benefits in treating hypertension and other cardiovascular diseases. Its effects on blood pressure regulation and heart rate make it a subject of interest in cardiovascular research .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties, possibly due to its antioxidant and anti-inflammatory activities. This makes it a potential candidate for treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

These applications highlight the diverse potential of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives [Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo 1,5-

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cell’s behavior .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts the cell growth and division pathway, potentially leading to cell death .

Result of Action

The compound exhibits cytotoxic activities, particularly against MDA-MB-231 cells . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . The treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level . These changes lead to cell death, which is beneficial in the context of cancer treatment .

Propriétés

IUPAC Name |

3-cyclopropyl-6-[[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O/c1-12-8-16(20-11-19-12)24-7-6-13(9-24)10-26-17-5-4-15-21-22-18(14-2-3-14)25(15)23-17/h4-5,8,11,13-14H,2-3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCMWYRFRWEVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

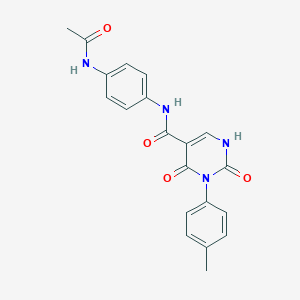

![(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483949.png)

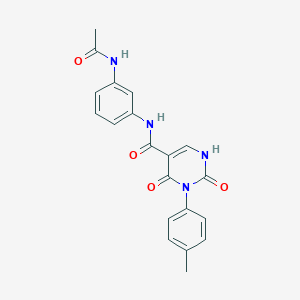

![(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483959.png)

![(2Z)-6-chloro-2-[(3-chloro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483962.png)

![2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6483981.png)

![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6483985.png)

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6483995.png)

![6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B6484002.png)

![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6484016.png)

![N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484024.png)

![2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6484026.png)

![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)